3-Methoxy-2'-methyl-1,1'-biphenyl
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Overview
Description
3-Methoxy-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol It is a biphenyl derivative where a methoxy group is attached to the third position and a methyl group to the second position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of 3-Methoxy-2’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of partially or fully hydrogenated biphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methoxy-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1’-biphenyl: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxy-1,1’-biphenyl: Lacks the methyl group, leading to variations in its chemical behavior and applications.
4-Methoxy-2’-methyl-1,1’-biphenyl:
Uniqueness
3-Methoxy-2’-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H14O |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methoxy-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H14O/c1-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15-2/h3-10H,1-2H3 |
InChI Key |
VFBNCHIKVGMGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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